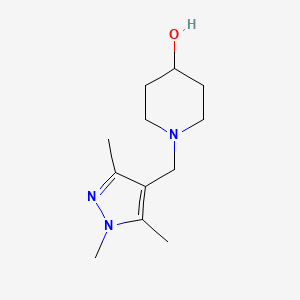
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol
Vue d'ensemble
Description
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol, commonly known as Trimethylpyrazolylmethylpiperidine (TMPP), is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent with a wide range of applications in organic synthesis. TMPP is a useful reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, quinolines, and thiophenes. It is also used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids.
Applications De Recherche Scientifique
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, quinolines, and thiophenes. It has also been used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids. In addition, this compound has been used in the synthesis of various pharmaceuticals and agrochemicals, including insecticides, herbicides, and fungicides.
Mécanisme D'action
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a versatile reagent with a wide range of applications in organic synthesis. In the synthesis of heterocyclic compounds, this compound acts as a nucleophile, attacking the electrophilic center of the target compound. This attack results in the formation of a covalent bond between the two molecules, forming the desired product. In the synthesis of natural products, this compound acts as a catalyst, facilitating the formation of various organic compounds.
Biochemical and Physiological Effects
This compound is a versatile reagent with a wide range of applications in organic synthesis. However, it is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse reactions in humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a versatile reagent with a wide range of applications in organic synthesis. The main advantages of using this compound in lab experiments include its low cost, its low toxicity, and its ability to react quickly with a variety of substrates. The main limitations of using this compound in lab experiments include its limited solubility in some solvents, its tendency to form byproducts, and its sensitivity to air and light.
Orientations Futures
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol is a versatile reagent with a wide range of applications in organic synthesis. In the future, this compound could be used in the synthesis of various novel compounds, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids. In addition, this compound could be used in the synthesis of various pharmaceuticals and agrochemicals, including insecticides, herbicides, and fungicides. Finally, this compound could be used in the synthesis of various polymers and other materials, such as plastics and composites.
Propriétés
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-11(16)5-7-15/h11,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQWZIBBOHAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1473943.png)
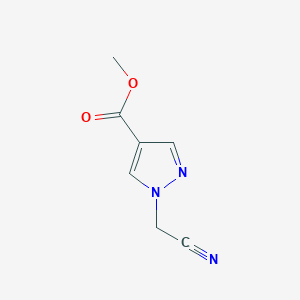
![tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B1473947.png)
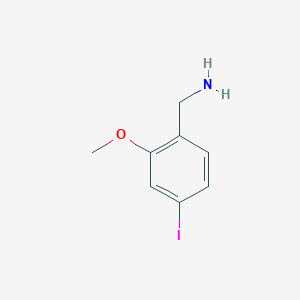
![2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine](/img/structure/B1473951.png)
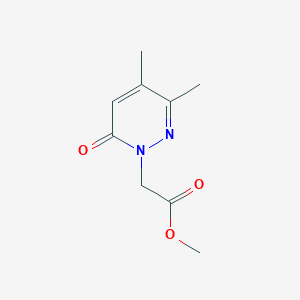



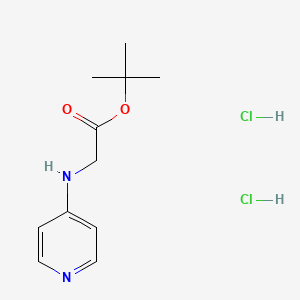


![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)